molecular formula C20H30N4O2 B5672181 N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide

N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide

Cat. No. B5672181
M. Wt: 358.5 g/mol
InChI Key: VXQSYRGBBCMFOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide” often involves multistep synthetic routes that include key reactions such as bromination, cyanoethylation, alkylation, and reduction. A method described by Kuroyan et al. (1986) involves the bromination of 1-methylpiperidine-4-carboxaldehyde to synthesize derivatives of 1,4,9-triazaspiro[5,5]undecane and 3,7,11-triazaspiro[5,6]dodecane, highlighting the complexity and versatility of the synthetic approaches used for such compounds (Kuroyan, Sarkisyan, & Vartanyan, 1986).

Molecular Structure Analysis

The molecular structure of compounds within this class has been elucidated through techniques such as X-ray crystallography, which provides detailed information on the crystalline and molecular structure. For instance, Bubnov et al. (2011) determined the molecular and crystalline structures of a closely related compound through X-ray analysis, underscoring the importance of structural analysis in understanding the compound's properties and reactivity (Bubnov, Denislamova, Aliev, & Maslivets, 2011).

Chemical Reactions and Properties

The reactivity and chemical behavior of “N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide” can be inferred from studies on similar compounds. These molecules often undergo reactions that modify their spirocyclic and triazaspiro frameworks, leading to the formation of new derivatives with varied functional groups. The study by Li et al. (2014) on the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives via multi-component reactions exemplifies the chemical versatility of such structures (Li, Shi, Yang, Kang, Zhang, & Song, 2014).

properties

IUPAC Name

N-benzyl-10-ethyl-1-methyl-9-oxo-1,4,10-triazaspiro[5.6]dodecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-3-23-12-11-20(10-9-18(23)25)16-24(14-13-22(20)2)19(26)21-15-17-7-5-4-6-8-17/h4-8H,3,9-16H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQSYRGBBCMFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCC1=O)CN(CCN2C)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide

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